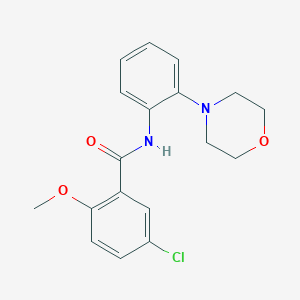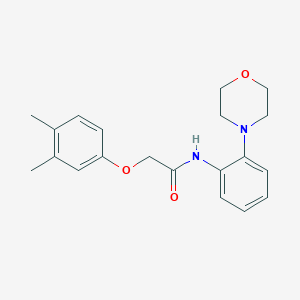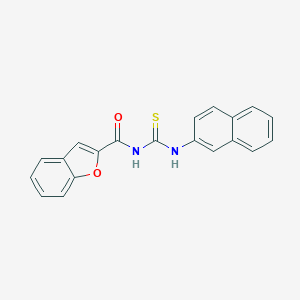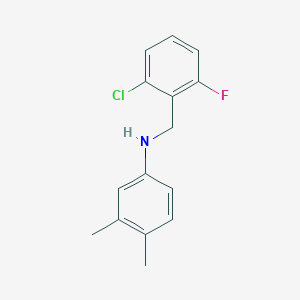![molecular formula C20H23N3O2S B252833 N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea](/img/structure/B252833.png)
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea, commonly known as PPPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PPPT is a thiourea derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of PPPT is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. PPPT has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. PPPT has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
PPPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). PPPT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PPPT in lab experiments include its potent anti-inflammatory and anti-tumor properties, as well as its ability to inhibit angiogenesis. However, the limitations of using PPPT in lab experiments include its potential toxicity and lack of selectivity for specific targets.
Zukünftige Richtungen
There are several future directions for research on PPPT. One area of research is to further elucidate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is a need for further studies on the toxicity and safety of PPPT, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
PPPT can be synthesized through a multistep process involving the reaction of phenoxyacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(1-piperidinyl)aniline. The final step involves the reaction of the resulting amide with ammonium thiocyanate to yield PPPT.
Wissenschaftliche Forschungsanwendungen
PPPT has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. PPPT has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
N-(phenoxyacetyl)-N'-[4-(1-piperidinyl)phenyl]thiourea |
|---|---|
Molekularformel |
C20H23N3O2S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-phenoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C20H23N3O2S/c24-19(15-25-18-7-3-1-4-8-18)22-20(26)21-16-9-11-17(12-10-16)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,26) |
InChI-Schlüssel |
NRQKFBDXTKJYOJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-chloropyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B252753.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B252754.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B252755.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B252761.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B252762.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B252764.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-naphthamide](/img/structure/B252766.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B252767.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B252768.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4-dichloro-benzamide](/img/structure/B252771.png)
